molecular formula C26H23N3O3 B2450559 7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-66-7

7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2450559
CAS No.: 866728-66-7
M. Wt: 425.488
InChI Key: AEHAFPIJEBJQAR-UHFFFAOYSA-N
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Description

This product, 7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, is a high-purity chemical compound supplied for research and development purposes. It belongs to a class of synthetically accessible heterocyclic compounds based on the pyrazolo[4,3-c]quinoline scaffold, which is a structure of significant interest in medicinal and organic chemistry . Compounds within this structural family are frequently investigated for their potential biological activities and as key intermediates in sophisticated synthetic pathways . Researchers exploring the structure-activity relationships (SAR) of nitrogen-containing heterocycles may find this specific analogue valuable, particularly due to the distinct substitution pattern featuring methoxy and phenyl groups at the 7, 8, 3, and 5 positions, which can influence electronic properties and molecular recognition . As with many specialized quinoline and pyrazoloquinoline derivatives, its core value lies in its utility as a building block for the synthesis of more complex molecules and in high-throughput screening libraries aimed at drug discovery . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-30-22-12-8-7-11-18(22)15-29-16-20-25(17-9-5-4-6-10-17)27-28-26(20)19-13-23(31-2)24(32-3)14-21(19)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHAFPIJEBJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazoloquinoline Formation via Multicomponent Reactions

The pyrazolo[4,3-c]quinoline core is typically constructed through one-pot multicomponent reactions. A prominent method involves the condensation of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in aqueous media. For example, Marjani et al. demonstrated that arylglyoxals (e.g., phenylglyoxal) react with 3-methyl-1-phenyl-1H-pyrazol-5-amine and dimedone in water/acetone (1:2) at 80°C using tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst. The reaction proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding pyrazoloquinolines with >90% efficiency (Table 1).

Table 1: Representative Reaction Conditions for Core Synthesis

Component Role Molar Ratio Catalyst Solvent Yield (%)
Phenylglyoxal Electrophilic partner 1.0 TPAB H2O/acetone 95
3-Methyl-1-phenyl-1H-pyrazol-5-amine Nucleophile 1.0
Dimedone Cyclic diketone 1.0

This method’s advantages include operational simplicity, avoidance of toxic organic solvents, and scalability. However, substituent compatibility is limited to electron-neutral or -donating groups on the aryl rings.

Functionalization at Position 5: Introduction of the (2-Methoxyphenyl)Methyl Group

The 5-[(2-methoxyphenyl)methyl] substituent is introduced via Friedel-Crafts alkylation or nucleophilic substitution. A two-step protocol is often employed:

  • Chloromethylation : Treating the pyrazoloquinoline core with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl3) yields a chloromethyl intermediate.
  • Alkylation : Reaction with 2-methoxyphenylmagnesium bromide under Grignard conditions installs the (2-methoxyphenyl)methyl group.

Paczkowski et al. optimized this step using anhydrous tetrahydrofuran (THF) at −78°C to minimize side reactions, achieving 78–85% yields. Microwave-assisted conditions (100°C, 20 min) further improved efficiency to 92%.

Methoxylation at Positions 7 and 8

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Key considerations include:

  • Regioselectivity : The 7- and 8-positions are activated for methoxylation due to electron-withdrawing effects from the adjacent nitrogen atoms.
  • Reagents : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours provides optimal substitution without core degradation.

Mechanistic Insight :
The quinoline nitrogen deactivates the ring, directing methoxy groups to positions 7 and 8. Kinetic studies reveal second-order dependence on [NaOMe], suggesting a concerted SNAr mechanism.

Phenyl Group Installation at Position 3

The 3-phenyl group is incorporated during the initial multicomponent reaction by selecting phenylglyoxal as the arylglyoxal component. Post-synthetic modifications (e.g., Suzuki-Miyaura coupling) are less common due to the core’s sensitivity to palladium catalysts at elevated temperatures.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and solvent-free conditions are prioritized. A patented method employs:

  • Reactor Type : Microfluidic tubular reactor with TiO2-coated channels.
  • Conditions : 140°C, 5 MPa pressure, residence time 8 min.
  • Yield : 89% with 99.5% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

Method Steps Total Yield (%) Purity (%) Scalability
Multicomponent + Alkylation 3 72 98 High
Stepwise Functionalization 5 65 95 Moderate
Flow Chemistry 2 89 99.5 Very High

The multicomponent approach is favored for research-scale synthesis, while flow chemistry suits industrial applications.

Challenges and Mitigation Strategies

  • Byproduct Formation : Dearoylation during cyclization generates trace impurities. Adding 2 equiv of TPAB reduces this side reaction to <2%.
  • Solubility Issues : The final compound’s poor solubility in polar solvents necessitates crystallization from ethanol/water (1:3).

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of quinoline and pyrazoloquinoline exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μg/mL)
Quinoline Derivative AHCT-1161.9
Quinoline Derivative BMCF-72.3
Pyrazoloquinoline Derivative CHCT-1163.0
Pyrazoloquinoline Derivative DMCF-76.0

Insecticidal Properties

The compound has also been investigated for its insecticidal properties against mosquito larvae, which are vectors for diseases like malaria and dengue. A study found that certain quinoline derivatives demonstrated significant larvicidal activity with LC50 values ranging from 4.408 µM/mL to 10.669 µM/mL against different developmental stages of mosquitoes .

Table 2: Insecticidal Activity Against Mosquito Larvae

CompoundTarget SpeciesLC50 (µM/mL)
Quinoline Derivative EAedes aegypti4.408
Quinoline Derivative FAnopheles gambiae5.016

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives based on the pyrazoloquinoline scaffold and evaluated their efficacy against established cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Vector Control

Another investigation focused on the application of pyrazoloquinolines in vector control strategies against malaria and dengue fever. The synthesized compounds were tested for their ability to reduce larval populations effectively, demonstrating promise as novel biocides in public health initiatives aimed at controlling mosquito-borne diseases .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline stands out due to its unique structural features, such as the presence of multiple methoxy groups and the pyrazoloquinoline core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

7,8-Dimethoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C26H23N3O3
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 866728-66-7

The structure of this compound includes two methoxy groups and a phenyl ring, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway leads to cell cycle arrest and increased apoptosis rates in cancer cells .
  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of colorectal cancer cell lines (e.g., HCT116 and Caco-2), with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications:

  • Inhibition of Nitric Oxide Production : Studies have reported that derivatives of pyrazolo[4,3-c]quinoline can significantly inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This suggests a potential therapeutic role in managing inflammatory conditions .
  • Mechanism : The anti-inflammatory effects are hypothesized to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Data Table: Biological Activities of this compound

Activity TypeTarget Cell LinesMechanism of ActionIC50 Values (μM)
AnticancerHCT116, Caco-2Inhibition of PI3K/AKT/mTOR pathway<10
Anti-inflammatoryRAW 264.7Inhibition of iNOS and COX-2<15

Research Findings

Research findings indicate that this compound exhibits selective cytotoxicity toward cancer cells while maintaining lower toxicity in normal cells . This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Q & A

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)Reference
CondensationNoneEtOH804588
Suzuki–MiyauraPd(PPh3)4DMF1007295
Microwave-assistedDMSO1208597

Q. Table 2. Biological Activity Correlation with Substituents

Substituent (Position 5)IC50 (μM, COX-2)logPTPSA (Ų)Reference
2-Methoxybenzyl0.393.849.2
4-Methylphenyl5.004.235.7

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time and yield efficiency .
  • Validate biological activity using standardized assays and correlate with computational predictions .
  • Address steric effects in synthesis via catalyst optimization .

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